Methyl 2-methylquinoline-3-carboxylate
Overview
Description
Methyl 2-Methylquinoline-3-carboxylate has been used in the preparation of quinoline-based p300 histone acetyltransferase inhibitors with pro-apoptotic activity in human leukemiacells.
Scientific Research Applications
Supramolecular Framework Formation
Studies have explored the weak interactions between 2-methylquinoline and carboxylic acid derivatives, leading to insights into the role of 2-methylquinoline in binding with these derivatives. These interactions are responsible for forming 1D–3D frameworks in crystal structures (Jin et al., 2012).
Esterification Reactions
Research on the esterification reaction of 2-methylquinoline-3-carboxylic acid has optimized conditions for achieving higher yields in shorter reaction times (Gao Wen-tao, 2009).
Formation of Derivatives
Methyl 3-(arylamino)acrylates react with hydrogen iodide to form 1,2-dihydroquinoline-3-carboxylic acid derivatives. This reaction is efficient in alcoholic solvents, especially tert-butyl alcohol (Matsumoto et al., 2010).
Palladium-Catalyzed Arylation and Alkylation
There's a method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives, employing a 2-methylthioaniline- or 8-aminoquinoline amide substrate (Shabashov & Daugulis, 2010).
Methylation Studies
Studies on consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate by CH3I have established regioselectivity for reliable design and synthesis of combinatorial libraries. Some synthesized compounds are potential inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
Formation of Binary and Ternary Nickel (II) Complexes
The stability constants of binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid and amino acids were studied, providing insights into the ligand's protonation constants and species distribution diagrams (Henríquez et al., 2021).
Photolysis of Quinolinecarboxylic Herbicides
Research on the photodegradation of quinolinecarboxylic herbicides in aqueous solutions under different irradiation wavelengths has contributed to understanding the stability and degradation patterns of these compounds (Pinna & Pusino, 2012).
Cytotoxic Activity
A new quinoline derivative with cytotoxic activity against human lung adenocarcinoma cell line A549 was isolated from the endophytic strain Streptomyces sp. neau50, indicating potential applications in cancer research (Wang et al., 2011).
Mechanism of Action
Target of Action
Methyl 2-methylquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been widely studied for its versatile applications in the fields of industrial and synthetic organic chemistry
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, including binding to enzymes or receptors, disrupting cell membranes, or interfering with dna synthesis .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoline derivatives are known to have a variety of biological and pharmaceutical activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .
Properties
IUPAC Name |
methyl 2-methylquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-10(12(14)15-2)7-9-5-3-4-6-11(9)13-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWCSYLGYDUKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464359 | |
Record name | Methyl 2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30160-03-3 | |
Record name | Methyl 2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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